molecular formula C7H12ClN3O2S B13519964 Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride

Cat. No.: B13519964
M. Wt: 237.71 g/mol
InChI Key: PSYKVLMRSQIEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride is a chemical compound that has recently gained recognition in scientific research.

Preparation Methods

The synthesis of Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which are then further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial agent, with studies indicating its effectiveness against E. coli, B. mycoides, and C. albicans . Additionally, it is being explored for its potential use in industrial applications, such as in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by interfering with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . Further research is needed to fully elucidate the pathways involved and to optimize its use in various applications .

Comparison with Similar Compounds

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride can be compared with other similar compounds, such as 2-[(methylamino)methyl]phenol . While both compounds share some structural similarities, this compound is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various fields .

Biological Activity

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₅H₈ClN₃O₂S
  • Molecular Weight : 173.19 g/mol
  • CAS Number : 64837-53-2

Antiviral Activity

Research indicates that compounds with a 1,3,4-thiadiazole moiety exhibit significant antiviral properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been evaluated for their efficacy against various viral strains. In one study, certain derivatives showed promising results against HIV-1 with effective concentrations (EC50) ranging from 12.4 to 14 μg/mL . The structural characteristics of these compounds contribute to their interaction with viral proteins, enhancing their antiviral potency.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. A literature review highlighted that these compounds possess antibacterial and antifungal properties due to their ability to inhibit microbial growth through various mechanisms . The presence of the thiadiazole ring is crucial for these activities, as it enhances the lipophilicity and membrane permeability of the compounds.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in several studies. Compounds containing the thiadiazole fragment have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cancer progression.

The biological activity of Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives may act as enzyme inhibitors, affecting metabolic pathways crucial for viral replication or cancer cell survival.
  • Receptor Modulation : These compounds can modulate receptor activity involved in cellular signaling processes.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, a derivative similar to Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate was tested for its antiviral properties against HIV. The study reported an EC50 value of approximately 14 μg/mL against HIV-1 strain IIIB. The compound exhibited low cytotoxicity (CC50 = 14 μg/mL), indicating a favorable selectivity index for potential therapeutic use .

Study 2: Antimicrobial Activity

A series of thiadiazole derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) in the range of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate may have similar antimicrobial properties .

Data Summary Table

Activity TypeEffective Concentration (EC50/IC50)Reference
Antiviral (HIV)EC50 = 12.4 - 14 μg/mL
Antimicrobial (S.aureus)MIC = 8–32 μg/mL
AnticancerVaries by cell line

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

ethyl 5-(methylaminomethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11N3O2S.ClH/c1-3-12-7(11)6-10-9-5(13-6)4-8-2;/h8H,3-4H2,1-2H3;1H

InChI Key

PSYKVLMRSQIEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)CNC.Cl

Origin of Product

United States

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